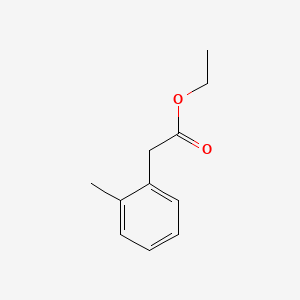

Ethyl o-tolylacetate

Description

Historical Context and Evolution of Research on Aryl Esters

The study of aryl esters is deeply rooted in the history of organic chemistry, with esterification reactions being fundamental for nearly two centuries. researchgate.net Initially, methods such as Fischer esterification were the primary routes for synthesizing these compounds. nih.gov The evolution of this field has been marked by the development of more sophisticated and efficient synthetic methodologies.

A significant leap forward came with the advent of transition-metal-catalyzed cross-coupling reactions. Seminal work by researchers like Buchwald and Hartwig introduced sterically bulky phosphine (B1218219) ligands that greatly improved the efficiency and scope of these reactions, enabling couplings with less reactive aryl chlorides. nih.gov The Ullmann-type coupling reaction also emerged as an effective method for forming the C–O bond necessary for aryl ester synthesis from aryl halides. beilstein-journals.org

In recent years, the focus has shifted towards developing greener and more versatile synthetic routes. This includes the development of photocatalytic methods for the synthesis of α-arylated esters, which can proceed at room temperature. rsc.org Additionally, copper-catalyzed deaminative esterification has been developed, which expands the range of accessible starting materials to include abundant aryl amines. nih.gov This method nearly doubles the available chemical space for esterification compared to classical methods using phenols. nih.gov Research has also explored metal-free oxidative formation of aryl esters from stable and readily available starting materials like acyl or sulfonyl chlorides and arylboronic acids, highlighting a move towards more sustainable chemical synthesis. acs.org

Significance of Ethyl o-tolylacetate within Contemporary Organic Chemistry

Aryl esters, including this compound, are recognized as crucial building blocks in chemical synthesis. rsc.org Their stability and the relative lack of reactivity of the ester group allow it to be carried through multiple synthetic steps before being functionalized at a late stage. nih.gov

The significance of this compound is demonstrated by its application as an intermediate in the synthesis of various other compounds. For instance, it has been utilized in the Bouveault-Blanc reduction to prepare β-o-tolylethyl alcohol. chemicalbook.inscientificlabs.co.uk Its derivatives are also of interest in different areas of chemical research. For example, ethyl 2-(methylamino)-2-(o-tolyl)acetate serves as a precursor for more complex organic molecules and has been investigated as an intermediate in the synthesis of compounds with potential therapeutic applications. smolecule.com Another derivative, ethyl 2-cyano-2-(o-tolyl)acetate, is a valuable building block for synthesizing heterocyclic compounds, which are important in drug discovery. chemshuttle.com

Furthermore, this compound is used in the synthesis of more complex molecules such as ethyl (E)-α-methoxyimino-o-tolylacetate. google.com Its role extends to the fragrance and flavor industries due to its characteristic fruity and floral odor. ontosight.ai

Current Research Landscape and Knowledge Gaps

The current research landscape in the field of aryl esters is focused on the development of novel, efficient, and sustainable synthetic methods. Modern strategies like photocatalysis and the use of earth-abundant metal catalysts are at the forefront of this research. nih.govrsc.org These methods offer advantages such as mild reaction conditions, broad substrate scope, and high functional group tolerance.

While these advanced synthetic methodologies are applicable to aryl esters in general, a specific knowledge gap exists in the detailed application and optimization of these modern techniques for the synthesis of this compound itself. Much of the recent literature focuses on the synthesis of α-arylated esters and amides through innovative pathways like the defluorination of α-trifluoromethyl alkenes or the C–N activation of aryl amines. nih.govrsc.org The specific investigation of these routes to produce this compound and its derivatives remains a less explored area.

Another area for potential research is the exploration of new applications for this compound and its derivatives. While its use as a synthetic intermediate is established, its potential as a precursor for novel functional materials or in other areas of medicinal chemistry is not fully understood. For instance, derivatives of the related ethyl m-tolylacetate have been explored for potential anti-inflammatory, antimicrobial, and antifungal properties, suggesting that similar investigations for o-isomers could be a fruitful avenue of research. ontosight.ai

Further mechanistic studies on the synthesis and reactions of this compound could also provide valuable insights. Understanding the precise reaction pathways and the influence of the o-tolyl group on reactivity could lead to the development of more selective and higher-yielding synthetic transformations.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-13-11(12)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDQOYWJDUMNHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960726 | |

| Record name | Ethyl (2-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40291-39-2 | |

| Record name | Benzeneacetic acid, 2-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40291-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl o-tolylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040291392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40291-39-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (2-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl o-tolylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Ethyl O Tolylacetate

Established Synthetic Routes and Mechanistic Studies

Established methods for synthesizing ethyl o-tolylacetate primarily involve classical organic reactions. These routes have been optimized over time for yield and efficiency, and their mechanisms are well-understood.

Esterification Reactions involving o-Tolylacetic Acid and Ethanol (B145695)

The most direct and common method for producing this compound is the Fischer esterification of o-tolylacetic acid with ethanol. ontosight.ai This reaction is typically catalyzed by a strong acid, such as sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol. The reaction is reversible, and to drive the equilibrium towards the product side, it is common to use an excess of ethanol or to remove the water formed during the reaction. google.com

The general reaction is as follows: CH₃C₆H₄CH₂COOH + C₂H₅OH ⇌ CH₃C₆H₄CH₂COOC₂H₅ + H₂O

The use of both homogeneous catalysts like sulfuric acid and heterogeneous catalysts has been studied for similar esterification reactions. untirta.ac.id While homogeneous catalysts are effective, their separation from the reaction mixture can be challenging. untirta.ac.id Heterogeneous catalysts offer an alternative with easier work-up procedures. untirta.ac.id

Nucleophilic Substitution Approaches, including reactions of Ethyl Bromoacetate (B1195939)

An alternative synthetic route involves the nucleophilic substitution reaction between an o-tolyl derivative and an ethyl acetate (B1210297) synthon. A common example is the reaction of an o-tolyl nucleophile with ethyl bromoacetate. ontosight.aisolubilityofthings.com In this Sₙ2 reaction, the nucleophile attacks the carbon atom bearing the bromine in ethyl bromoacetate, displacing the bromide ion. ias.ac.in

For instance, the reaction of an o-tolyl Grignard reagent with ethyl bromoacetate would proceed as follows: o-Tolyl-MgBr + BrCH₂COOC₂H₅ → o-Tolyl-CH₂COOC₂H₅ + MgBr₂

Kinetic studies on the reaction of ethyl bromoacetate with various nucleophiles have shown that the reaction rates are influenced by both electronic and steric effects of the substituents on the nucleophile. ias.ac.in The reaction is generally favored by electron-releasing substituents on the nucleophile and is subject to steric acceleration. ias.ac.in

Reductive Amination of Ethyl 2-oxo-2-(o-tolyl)acetate

While not a direct synthesis of this compound itself, the reductive amination of a related compound, ethyl 2-oxo-2-(o-tolyl)acetate, is a key reaction for producing derivatives. smolecule.com This process involves the reaction of the keto-ester with an amine in the presence of a reducing agent. The reaction proceeds via the formation of an imine intermediate, which is then reduced to the corresponding amine.

A common reducing agent for this transformation is sodium cyanoborohydride. smolecule.com Other reducing systems, such as sodium borohydride (B1222165) in the presence of a catalyst like H₃PW₁₂O₄₀, have also been employed for the reductive amination of various aldehydes and ketones. researchgate.net

This method is valuable for creating compounds like ethyl 2-(methylamino)-2-(o-tolyl)acetate, which are important intermediates in medicinal chemistry. smolecule.com

Photoreactions in the Synthesis of Ethyl Tolylacetates

Photochemical reactions represent a more specialized approach to the synthesis of esters. While specific examples for the direct synthesis of this compound via photoreactions are less common in readily available literature, photochemical methods are known for their unique ability to generate reactive intermediates under mild conditions. These reactions can be used to create complex molecular architectures that might be difficult to achieve through traditional thermal methods.

Enzymatic and Biocatalytic Synthesis Pathways

Enzymatic and biocatalytic methods are gaining prominence as green alternatives for ester synthesis. Lipases are commonly used enzymes for the esterification of carboxylic acids and alcohols due to their high selectivity and ability to function under mild reaction conditions. This approach can lead to higher purity products and avoids the use of harsh acid or base catalysts.

The racemization of related compounds like phenyl-p-tolylacetic acid has been studied, indicating the potential for stereoselective synthesis or resolution using enzymatic methods. zenodo.org The saponification of esters using enzymes or under basic conditions is a related process that can be controlled to achieve desired stereochemical outcomes. zenodo.org

Advanced Synthetic Techniques and Methodological Innovations

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of esters like this compound. These techniques often involve novel catalysts or reaction conditions that improve yield, reduce waste, and allow for greater functional group tolerance.

Innovations in catalysis, such as the use of metal-organic frameworks (MOFs) or nanoparticle catalysts, can offer higher surface area and enhanced catalytic activity for esterification reactions. Furthermore, flow chemistry techniques are being increasingly applied to ester synthesis, allowing for better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Continuous Flow Reactor Applications for Scalable Production

For industrial-scale production of esters like this compound, continuous flow reactors (CFRs) offer significant advantages over traditional batch processes. CFRs can enhance reaction efficiency, improve scalability, and allow for precise control over reaction conditions such as temperature and residence time. smolecule.com This methodology is particularly beneficial for optimizing product yield and purity in the synthesis of specialty chemicals. While specific details on the continuous flow synthesis of this compound are not extensively documented in the provided results, the application of this technology is a common strategy for analogous esterification reactions. The general process would involve feeding o-tolylacetic acid and ethanol, along with an acid catalyst, into a heated reactor coil, with subsequent in-line purification to isolate the final product.

α-Alkylation and α-Methylation Strategies

The α-carbon of this compound is susceptible to alkylation and methylation, reactions that introduce new alkyl or methyl groups, respectively. These transformations are fundamental in organic synthesis for creating more complex molecular structures. The general strategy involves the use of a strong base to deprotonate the α-carbon, forming a carbanion intermediate. This nucleophilic intermediate then reacts with an alkylating or methylating agent, such as an alkyl halide or dimethyl sulfate, to yield the substituted product. The specific conditions, including the choice of base and solvent, are critical to control the reaction and maximize the yield of the desired α-substituted ester.

Palladium(II)-Catalyzed Regioselective C(sp2)−H Acetoxylation

Palladium(II) catalysis is a powerful tool for the regioselective functionalization of C(sp2)−H bonds, including those in toluene (B28343) derivatives. This method allows for the direct introduction of an acetoxy group onto the aromatic ring. In the context of related toluene derivatives, palladium(II) acetate, in conjunction with an oxidant like PhI(OAc)2, can catalyze the acetoxylation of the C-H bond. rsc.orgrsc.org The regioselectivity of this reaction, determining which position on the aromatic ring is functionalized, can be controlled by the use of directing groups. rsc.org These directing groups coordinate to the palladium catalyst, bringing it into proximity with a specific C-H bond and thereby favoring its activation. rsc.org For instance, thioether directing groups have been shown to direct acetoxylation to the ortho position of the aromatic ring. rsc.org Research has demonstrated that the electronic properties of the substrate can influence the reaction rate, with electron-rich substrates often reacting faster, which is consistent with an electrophilic palladation pathway. rsc.org

Sommelet-Hauser Rearrangement Pathways in Related Systems

The Sommelet-Hauser rearrangement is a chemical reaction involving certain benzyl (B1604629) quaternary ammonium (B1175870) salts, which rearrange in the presence of a strong base like sodium amide. dalalinstitute.comyoutube.com This rearrangement results in the formation of an N,N-dialkylbenzylamine with a new alkyl group at the ortho position of the aromatic ring. dalalinstitute.com While not a direct synthesis of this compound, this rearrangement is relevant to related systems. For example, the rearrangement of N-(α-branched)benzylic glycine (B1666218) ester-derived ammonium salts has been investigated. researchgate.net This type of reaction provides a pathway for the C-H functionalization of aromatic rings under specific conditions. researchgate.net

Reaction Mechanisms and Kinetics of this compound Transformations

Understanding the mechanisms and kinetics of reactions involving this compound is crucial for controlling its transformations and optimizing reaction conditions.

Hydrolysis Mechanisms and Catalytic Influences

The hydrolysis of this compound involves the cleavage of the ester bond to yield o-tolylacetic acid and ethanol. This reaction can be catalyzed by either acids or bases.

In acid-catalyzed hydrolysis , the reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H3O+). chemguide.co.uk This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. chemguide.co.uk A series of proton transfer steps then leads to the formation of a tetrahedral intermediate, which subsequently collapses to release ethanol and the protonated form of o-tolylacetic acid. chemguide.co.uk The catalyst, H3O+, is regenerated at the end of the reaction. chemguide.co.uk The reaction is reversible, and the position of the equilibrium can be influenced by the concentration of water. chemguide.co.uk

Base-catalyzed hydrolysis , also known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then eliminates an ethoxide ion. The ethoxide ion subsequently deprotonates the newly formed o-tolylacetic acid, resulting in the formation of ethanol and the o-tolylacetate anion. This reaction is essentially irreversible because the final carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. The progress of this reaction can be monitored by observing the change in conductivity of the reaction mixture, as the hydroxide ion has a higher ionic mobility than the acetate ion that replaces it. vernier.com

The rate of hydrolysis is influenced by several factors, including temperature and the presence of catalysts. longdom.org Both homogeneous catalysts (like mineral acids) and heterogeneous catalysts (like ion-exchange resins) can be employed to accelerate the reaction. uom.lkcolumbia.edu

Oxidation Pathways and Catalytic Performance

The oxidation of this compound can occur at different positions within the molecule, leading to a variety of products. The methyl group on the toluene ring can be oxidized to an aldehyde or a carboxylic acid. The methylene (B1212753) group adjacent to the ester can also be a site for oxidation.

Electrochemical methods offer a "green" alternative for the acetoxylation of aromatic compounds, avoiding the need for chemical oxidizing agents. orientjchem.org Controlled potential electrolysis of aromatic compounds in the presence of acetic acid can lead to both nuclear and side-chain acetoxylation. orientjchem.org The specific products formed depend on the reaction conditions, including the solvent and supporting electrolyte. orientjchem.org

Catalytic oxidation using various metal catalysts can also be employed. For instance, in related systems, the oxidation of the methylene group adjacent to a sulfur atom has been achieved using m-CPBA to form sulfoxides and sulfones. rsc.org

The following table summarizes research findings on the oxidation of related compounds, which can provide insights into the potential oxidation pathways of this compound.

| Reactant | Oxidizing Agent/Catalyst | Product(s) | Yield | Reference |

| Benzyl (p-tolyl)sulfane | Pd(OAc)2, PhI(OAc)2, AgOAc | 2-((p-tolylthio)methyl)phenyl acetate | - | rsc.org |

| Thioether | m-CPBA | Sulfoxide, Sulfone | High | rsc.org |

| 9-(pyridin-2-yl)-9H-carbazole | [Ru(p-cymene)Cl2]2, Ag2CO3, AcOH | 9-(pyridin-2-yl)-9H-carbazole-1,8-diyl diacetate | 70% | acs.org |

| 2-phenyl-1-(pyridin-2-yl)-1H-indole | [Ru(p-cymene)Cl2]2, Ag2CO3, AcOH | C7-acetoxylated indole (B1671886) derivative | - | acs.org |

| Ethyl α-diazoesters | Electrochemical oxidation | Ethyl α-ketoesters | 63-84% | rsc.org |

| Aromatic compounds | Electrochemical oxidation in acetic acid | Nuclear and side-chain acetoxylated products | - | orientjchem.org |

Nucleophilic Substitution Reactions of Derived Amino Groups

The amino group, when present in derivatives of this compound, serves as a reactive center for various nucleophilic substitution reactions. These reactions are fundamental in the further functionalization of the molecule, allowing for the introduction of diverse substituents and the construction of more complex chemical entities. The reactivity of the amino group is influenced by its nature (primary, secondary, or tertiary) and the steric and electronic environment provided by the o-tolyl group.

One common transformation is the alkylation of a primary or secondary amino group. For instance, ethyl 2-(methylamino)-2-(o-tolyl)acetate, which contains a secondary amine, can act as a nucleophile and react with alkyl halides. smolecule.com This reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom onto the electrophilic carbon of the alkyl halide. chemguide.co.uk This leads to the formation of a tertiary amine, expanding the molecular complexity.

The amino group can also participate in acylation reactions. Reaction with acyl chlorides or anhydrides introduces an acyl group onto the nitrogen atom, forming an amide. This transformation is significant as it can alter the chemical properties and biological activity of the molecule.

Furthermore, the amino group can be a precursor for the formation of other functional groups. For example, oxidation of the amino group can lead to nitroso or nitro derivatives, depending on the oxidizing agent and reaction conditions. smolecule.com Reagents such as hydrogen peroxide or potassium permanganate (B83412) can be employed for this purpose. smolecule.com

The versatility of the amino group in nucleophilic substitution reactions makes it a valuable handle for synthetic chemists to modify the structure of this compound derivatives for various applications, including in medicinal chemistry and materials science. smolecule.com

Rearrangement Reactions, including Benzyl-Claisen Rearrangement

Rearrangement reactions offer a powerful tool for skeletal transformations in organic synthesis. In the context of this compound and its derivatives, several types of rearrangements can be envisioned, with the Benzyl-Claisen rearrangement being a notable example. uq.edu.au

The Claisen rearrangement is a smolecule.comsmolecule.com-sigmatropic rearrangement that traditionally involves allyl vinyl ethers or allyl aryl ethers. uq.edu.au The application of this reaction to benzyl vinyl ethers, known as the Benzyl-Claisen rearrangement, has been less common but offers a unique pathway to synthesize substituted tolylacetates. uq.edu.au In this reaction, a benzyl vinyl ether undergoes a concerted, pericyclic rearrangement to form a dearomatized intermediate, which then tautomerizes to the final aromatic product. uq.edu.aursc.org

For the synthesis of this compound via this method, a benzyl ketene (B1206846) acetal (B89532) derived from a substituted benzyl alcohol is heated. uq.edu.au The reaction proceeds smoothly in a solvent like dimethylformamide (DMF) to yield the desired tolylacetate. uq.edu.au The choice of solvent can significantly influence the reaction outcome; for instance, conducting the reaction in xylene can lead to products arising from radical dissociation-recombination pathways. uq.edu.au

Theoretical studies have shown that the Benzyl-Claisen rearrangement proceeds through a concerted smolecule.comsmolecule.com-sigmatropic transition state. rsc.org The regioselectivity of the rearrangement in meta-substituted systems has been observed to favor the formation of sterically crowded 1,2,3-trisubstituted tolylacetates, a preference attributed to favorable orbital interactions in the transition state. uq.edu.aursc.org

Other rearrangement reactions involving derivatives of this compound can also be significant. For instance, the Fries rearrangement of o-tolyl acetate, a related ester, can be catalyzed by Lewis acids like titanium tetrachloride to produce hydroxyacetophenones. rsc.org While this is not a direct rearrangement of this compound itself, it illustrates the potential for skeletal reorganization within this class of compounds. Such rearrangements are crucial for accessing a wider range of structural motifs from readily available starting materials.

Below is a data table summarizing key aspects of these rearrangement reactions.

| Reaction Name | Substrate Type | Key Reagents/Conditions | Product Type | Reference |

| Benzyl-Claisen Rearrangement | Benzyl ketene acetals | Heat, DMF | Substituted tolylacetates | uq.edu.au |

| Fries Rearrangement | Aryl acetates (e.g., o-tolyl acetate) | Lewis acid (e.g., TiCl4), Nitrobenzene | Hydroxyacetophenones | rsc.org |

Spectroscopic and Analytical Characterization in Research of Ethyl O Tolylacetate

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the study of ethyl o-tolylacetate, offering non-destructive and highly detailed molecular insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the ethyl group, the methyl protons of the ethyl group, and the methyl protons of the tolyl group are observed. chemicalbook.com The aromatic protons typically appear as a multiplet in the range of 7.1-7.3 ppm. The quartet from the methylene protons (-CH2-) of the ethyl group is usually found around 4.1 ppm, coupled to the adjacent methyl protons. The singlet for the benzylic methylene protons (-CH2-) is observed around 3.6 ppm. The triplet for the methyl protons (-CH3) of the ethyl group appears at approximately 1.2 ppm, and the singlet for the tolyl methyl group is seen around 2.3 ppm.

¹³C NMR complements ¹H NMR by providing data on the carbon skeleton. The spectrum shows distinct peaks for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing around 171 ppm. The aromatic carbons resonate in the region of 126-136 ppm. The methylene carbon of the ethyl group is typically found near 60 ppm, while the benzylic methylene carbon is around 39 ppm. The methyl carbon of the tolyl group appears at about 19 ppm, and the methyl carbon of the ethyl group resonates around 14 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Ar-H | 7.1-7.3 (m) | 126-136 |

| -OCH₂ CH₃ | 4.1 (q) | 60 |

| Ar-CH₂ -COO | 3.6 (s) | 39 |

| Ar-CH₃ | 2.3 (s) | 19 |

| -OCH₂CH₃ | 1.2 (t) | 14 |

| -C =O | - | 171 |

Note: (s) = singlet, (t) = triplet, (q) = quartet, (m) = multiplet. Data is approximate and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that confirm the presence of the ester and aromatic functionalities. nist.govnist.gov A strong absorption peak is typically observed in the region of 1730-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester appear in the 1000-1300 cm⁻¹ range. Furthermore, the presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretch | 1730-1750 |

| Ester (C-O) | Stretch | 1000-1300 |

| Aromatic (C-H) | Stretch | >3000 |

| Aromatic (C=C) | Stretch | 1450-1600 |

Mass Spectrometry (MS and GC-MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. nist.govnist.gov The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (178.23 g/mol ). nist.gov The fragmentation pattern gives clues to the structure of the molecule. Common fragmentation of esters involves the loss of the alkoxy group or the entire ester group. tutorchase.com For this compound, significant fragments may include the tropylium (B1234903) ion (m/z 91) resulting from the cleavage of the bond between the methylene group and the carbonyl group, and subsequent rearrangement. Another common fragmentation pathway for esters is the McLafferty rearrangement, if the alkyl chain is long enough. libretexts.org

When coupled with Gas Chromatography (GC-MS), this technique allows for the separation of this compound from a mixture before its mass analysis, providing both retention time and mass spectral data for enhanced identification. scispace.comajchem-b.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Chromatographic and Separative Methodologies

Chromatographic techniques are essential for the purification and analysis of this compound, particularly for assessing purity and separating it from its isomers.

Gas Chromatography (GC) and GC-MS for Purity and Isomer Analysis

Gas chromatography (GC) is a primary method for determining the purity of this compound and for separating it from its isomers (ethyl m-tolylacetate and ethyl p-tolylacetate). calpaclab.comwpmucdn.com The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase. The choice of the GC column's stationary phase is critical for achieving good resolution between the isomers. vurup.skresearchgate.netgcms.cz

The purity of this compound can be quantified using GC, often with a flame ionization detector (FID). By comparing the peak area of this compound to the total area of all peaks in the chromatogram, a percentage purity can be determined. pku.edu.cn GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for the confirmation of the identity of each separated peak. scispace.comajchem-b.comresearchgate.net This is particularly useful in complex mixtures where isomers or impurities may be present. The retention times of the ortho, meta, and para isomers will differ, allowing for their distinction. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC/MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. In the context of this compound research, LC-MS/MS serves as a crucial tool for the identification and quantification of the compound, particularly in complex mixtures or at trace levels.

The methodology involves introducing a sample into an LC system, where this compound is separated from other components on a chromatographic column, such as a C18 reversed-phase column. sielc.comscielo.br The separation is typically achieved using a mobile phase gradient, for instance, a mixture of acetonitrile (B52724) and water. sielc.com

Following chromatographic separation, the eluent is directed into the mass spectrometer. The molecules are ionized, commonly through techniques like electrospray ionization (ESI), and the resulting ions are separated in the first mass analyzer based on their mass-to-charge ratio (m/z). These parent ions are then fragmented in a collision cell, and the resulting daughter ions are analyzed in a second mass analyzer. This process, known as Selected Reaction Monitoring (SRM), provides a high degree of selectivity and sensitivity, minimizing matrix interference. epa.gov For this compound (molar mass 178.23 g/mol ), specific parent and fragment ion transitions would be monitored for unambiguous identification and quantification. sigmaaldrich.com

Research on the analysis of other organic esters and residues in matrices like milk and soil has demonstrated the effectiveness of LC-MS/MS. epa.govnih.gov These studies establish robust procedures involving liquid-liquid extraction for sample preparation, followed by LC-MS/MS analysis. nih.gov Such methods are validated for parameters including repeatability, reproducibility, and recovery, ensuring the reliability of the results. nih.gov Although specific research articles detailing LC-MS/MS analysis exclusively for this compound are not prevalent, the principles are directly applicable. Commercial suppliers often list LC-MS as a quality control method for this compound, underscoring its utility in purity assessment. amadischem.com

Column Chromatography and Thin-Layer Chromatography (TLC) in Purification

Column chromatography, particularly flash column chromatography, is a fundamental purification technique in synthetic organic chemistry, widely employed in the isolation of this compound from reaction mixtures. rsc.orgmit.edu This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent). amazonaws.com

The process begins with the reaction mixture being concentrated and then loaded onto a prepared silica gel column. rsc.org The choice of eluent is critical for effective separation and is often determined by preliminary analysis using Thin-Layer Chromatography (TLC). mit.eduamazonaws.com TLC is a rapid and simple method used to monitor reaction progress and identify suitable solvent systems for column chromatography. amazonaws.comrug.nl On a TLC plate, the separation of components is visualized, and the retention factor (Rf) for each component is calculated. An optimal solvent system for column chromatography will show good separation between the desired product and impurities on the TLC plate. mit.edu

For the purification of arylacetates like this compound, a common mobile phase consists of a mixture of a non-polar solvent like petroleum ether (or hexanes) and a more polar solvent like ethyl acetate (B1210297). rsc.orgrsc.org The ratio of these solvents is adjusted to achieve the desired separation. Research on related compounds shows that different ratios are used depending on the specific impurities present.

| Product | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| Aryl Diazo Compound | Silica Gel | Petroleum Ether/Ethyl Acetate (30:1) | rsc.org |

| Ethyl 2-phenylacetate | Silica Gel | Petroleum Ether/Ethyl Acetate (50:1) | rsc.org |

| α-diazoesters | Silica Gel (100-200 mesh) | Hexane/Ethyl Acetate | rsc.org |

| Methyl (2-cyano-2-o-tolyl)acetate | Silica Gel (400-630 mesh) | Hexane/Ethyl Acetate (5:1) | amazonaws.com |

During column chromatography, fractions of the eluent are collected sequentially. mit.edu Each fraction is then analyzed by TLC to determine which ones contain the pure this compound. mit.edu Fractions containing the pure compound are combined, and the solvent is removed by evaporation to yield the purified product.

Analytical Method Development and Validation in Research Contexts

The development and validation of analytical methods are essential for ensuring the reliable quantification of this compound in research and quality control. This process establishes that a specific analytical procedure is suitable for its intended purpose. For an ester like this compound, a High-Performance Liquid Chromatography (HPLC) method with UV detection is a common choice. scielo.br

Method development involves optimizing several parameters to achieve adequate separation and detection of the analyte. Key considerations include:

Column Selection: A reversed-phase column, such as a C18 column, is often effective for separating moderately polar organic compounds like this compound. scielo.br

Mobile Phase Composition: A mixture of acetonitrile and water is a common mobile phase. The ratio is optimized to achieve a suitable retention time and resolution from potential impurities. sielc.comscielo.br

Flow Rate and Temperature: These are adjusted to optimize analysis time and peak shape. scielo.br

Detector Wavelength: The UV detector wavelength is set to the absorbance maximum of this compound to ensure maximum sensitivity. scielo.br

Once a method is developed, it must be validated according to established guidelines. Validation confirms the method's performance through a series of experiments. The key validation parameters include: scielo.br

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that no interfering peaks appear at the retention time of this compound in a blank sample.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is typically evaluated by analyzing a series of standards and performing a linear regression analysis (R² > 0.99 is often required).

Accuracy: The closeness of the test results to the true value. It is often determined by a recovery study, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. Recoveries are typically expected to be within 98-102%.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) for a series of measurements.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A study on the validation of an HPLC method for another repellent ester, Ethyl butylacetylaminopropionate, demonstrated this process, achieving linearity (R² > 0.99), accuracy (recovery between 98% and 102%), and establishing LOD and LOQ values of 0.255 µg/mL and 0.849 µg/mL, respectively. scielo.br A similar rigorous validation would be required for any new analytical method developed for this compound to ensure its scientific credibility.

Applications of Ethyl O Tolylacetate in Organic Synthesis and Beyond

Building Block for Complex Molecular Architectures

Ethyl o-tolylacetate serves as a fundamental component in the construction of intricate molecular frameworks. ontosight.aiusitc.gov Its reactivity allows for its incorporation into a variety of organic structures, making it a valuable tool for synthetic chemists.

Precursor for Biologically Active Compounds

Research has demonstrated the utility of this compound and its derivatives as precursors in the synthesis of biologically active compounds. ontosight.ai For instance, derivatives of tolylacetic acid have been investigated for their potential therapeutic applications. The structural motif of this compound is found within more complex molecules that exhibit biological effects. An example includes its use in the synthesis of novel phenyltriazolinone derivatives, where the (E)-methyl 2-methoxyimino-2-o-tolylacetate toxophore was incorporated to create compounds with herbicidal activity. mdpi.com

Synthesis of Pharmaceutical Intermediates

The chemical structure of this compound makes it a suitable intermediate in the development of pharmaceuticals. ontosight.aichembk.com It can be chemically modified to produce more complex molecules that are essential for drug synthesis. smolecule.com For example, ethyl 2-(methylamino)-2-(o-tolyl)acetate, a related compound, is investigated as an intermediate in drug synthesis, particularly for compounds with potential therapeutic effects. smolecule.com The synthesis of various pharmaceutical intermediates often involves the use of such building blocks. alfa-industry.com

Derivatization for Novel Chemical Entities

The inherent reactivity of this compound allows for its derivatization into novel chemical entities. ontosight.ai The ester and the aromatic ring can undergo various chemical transformations, leading to a diverse range of new compounds with unique properties. For example, related tolyl acetate (B1210297) compounds can be modified to create new drug candidates or to study biological processes. smolecule.com The synthesis of novel pyrazole (B372694) derivatives with potential fungicidal activity has been achieved using intermediates derived from o-tolylacetic acid. researchgate.net

Role in Advanced Materials and Specialty Chemicals

This compound and its isomers are utilized in the production of specialty chemicals. ontosight.ai These chemicals are designed with specific properties tailored for various industrial applications. For instance, ethyl p-tolylacetate has been used in the preparation of ethyl-substituted phenylpropioloylacetates and ethyl 2-(4-bromomethylphenyl)propionate, which are building blocks for other complex molecules. sigmaaldrich.com Furthermore, the broader class of synthetic organic chemicals, to which this compound belongs, is fundamental to numerous industrial processes. usitc.gov

Contributions to Flavor and Fragrance Chemistry Research (excluding specific scent profiles)

This compound and its isomers are recognized for their applications in the flavor and fragrance industry. ontosight.aigoogle.com While this article excludes specific scent profiles, the compound's general use as a fragrance ingredient is noteworthy. chembk.comgoogle.com Research in this area involves understanding the chemical properties that make certain esters, like this compound, suitable for use in perfumes and other scented products. ontosight.aigoogle.com The study of such compounds contributes to the broader knowledge of aroma chemicals and their classification.

Interactive Data Table: Chemical Properties of Tolylacetate Isomers

This table provides a comparative overview of the chemical properties of this compound and its isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 40291-39-2 spectrumchemical.com | C11H14O2 spectrumchemical.com | 178.23 spectrumchemical.com | 76-77 °C/3 mmHg sigmaaldrich.com |

| Ethyl m-tolylacetate | 40061-55-0 biosynth.com | C11H14O2 biosynth.com | 178.23 biosynth.com | 123-124 biosynth.com |

| Ethyl p-tolylacetate | 14062-19-2 sigmaaldrich.com | C11H14O2 sigmaaldrich.com | 178.23 sigmaaldrich.com | Not specified |

Computational and Theoretical Studies on Ethyl O Tolylacetate

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are instrumental in providing a detailed picture of ethyl o-tolylacetate at the atomic level. While specific, in-depth computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and applications of these methods are well-established for similar aromatic esters.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. DFT calculations can be used to determine the optimized geometry, electronic properties, and vibrational frequencies of this compound.

For instance, DFT has been employed to study the reaction mechanisms involving similar acetate (B1210297) compounds. In the context of the synthesis of ethyl acetate, DFT calculations have been used to elucidate the reaction mechanism, study the changes in reaction energy barriers, and understand the structure of carbonyl carbons. nih.gov Such studies can reveal the rate-determining steps in a reaction, providing valuable insights for optimizing synthetic procedures. nih.gov For example, in the iridium-catalyzed hydrogenation of ethyl acetate, DFT studies have revealed a direct C–O bond cleavage mechanism. rsc.org While these studies are on the related ethyl acetate, the same principles are applicable to this compound.

A study on the Benzyl-Claisen rearrangement, which can produce this compound, has utilized DFT methods to understand the reaction mechanism. uq.edu.aucore.ac.uk Hybrid DFT methods, such as the B3LYP method, are noted for their good performance in modeling Claisen rearrangements. uq.edu.au

Table 1: Representative Applications of DFT in the Study of Acetate Esters

| Application | Description of Insights Gained | Relevance to this compound |

| Geometric Optimization | Determination of the most stable three-dimensional conformation, including bond lengths and angles. | Provides the fundamental structure for further computational analysis. |

| Vibrational Analysis | Calculation of infrared and Raman spectra to aid in the characterization of the molecule. | Can be compared with experimental spectra to confirm the structure. |

| Reaction Mechanism Studies | Elucidation of transition states and reaction pathways for synthesis and degradation. | Can predict the feasibility and selectivity of reactions involving this compound. |

| Electronic Property Calculation | Determination of dipole moment, polarizability, and other electronic descriptors. | Helps in understanding the molecule's interaction with other molecules and external fields. |

This table is illustrative of the applications of DFT and does not represent specific published data for this compound unless cited.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

Table 2: Significance of Frontier Molecular Orbitals

| Parameter | Significance | Potential Insights for this compound |

| HOMO Energy | Indicates the electron-donating ability of the molecule. | A higher HOMO energy would suggest a greater tendency to react with electrophiles. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. | A lower LUMO energy would suggest a greater tendency to react with nucleophiles. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. | A larger gap would imply higher kinetic stability and lower chemical reactivity. |

This table outlines the general significance of frontier molecular orbitals. Specific calculated values for this compound are not currently published.

Molecular descriptors are numerical values that characterize the properties of a molecule. These can be derived from the molecular structure and are used in various computational chemistry applications, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies.

Topological parameters are a class of molecular descriptors that are calculated from the two-dimensional representation of a molecule. Examples include the molecular topological index (MTI), Wiener index (WI), and Balaban index (BI). researchgate.netnih.gov These indices provide information about the size, shape, and degree of branching in a molecule.

Physicochemical descriptors, such as the logarithm of the partition coefficient (logP), molar refractivity, and polarizability, can also be calculated. researchgate.netnih.gov These descriptors are important for understanding the molecule's behavior in different environments.

For a series of m-tolyl acetate derivatives, various quantum chemical, topological, and physicochemical descriptors were calculated to build QSAR models for their toxicity. researchgate.netnih.gov Although this study did not include this compound, it demonstrates the utility of these descriptors in predicting the biological and chemical properties of related compounds.

Table 3: Common Molecular Descriptors and Their Significance

| Descriptor Type | Examples | Information Provided |

| Topological | Wiener Index, Balaban Index | Molecular size, branching, and cyclicity. |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Electronic structure, reactivity, and polarity. |

| Physicochemical | logP, Molar Refractivity | Lipophilicity, polarizability, and bulkiness. |

This table provides examples of molecular descriptors and their general significance.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Reaction Mechanism Prediction and Validation via Computational Chemistry

Computational chemistry is a powerful tool for predicting and validating reaction mechanisms. A notable example relevant to this compound is the study of the Benzyl-Claisen rearrangement. This pericyclic reaction has been a subject of interest in computational organic chemistry. uq.edu.au

A computational investigation into the Benzyl-Claisen rearrangement of benzyl (B1604629) vinyl ether to form products like ethyl o-tolyl acetate has been conducted. uq.edu.au Using the high-accuracy CBS-QB3 method, the activation free energy for the rearrangement was calculated to be 40.1 kcal/mol. This is significantly higher than that of the aliphatic Claisen rearrangement of allyl vinyl ether, indicating a higher energy barrier for the benzyl system. uq.edu.au

The study also highlighted that a C-2 alkoxy substituent on the ketene (B1206846) acetal (B89532) intermediate is crucial for the reaction to be thermodynamically and kinetically favorable. uq.edu.au This substituent was found to lower the activation barrier by 10.2 kcal/mol. uq.edu.au The computational results supported a researchgate.netresearchgate.net-sigmatropic process and helped to explain the observed product distribution based on the frontier molecular orbital coefficients of the aromatic ring. uq.edu.au

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are often expressed as mathematical equations.

While no specific QSAR or QSPR studies focused solely on this compound are prominently available, research on related compounds demonstrates the applicability of these methods. For instance, QSAR studies have been conducted on a series of m-tolyl acetate derivatives to model their insecticidal toxicity. researchgate.netnih.gov In these studies, various molecular descriptors, including quantum chemical parameters, topological indices, and physicochemical properties, were calculated and correlated with the experimental toxicity data (LD50 values). researchgate.netnih.gov The resulting QSAR models were able to predict the toxicity of the compounds with a good degree of accuracy. nih.gov

Such studies highlight how computational methods can be used to predict the biological activities and properties of new or untested compounds based on their molecular structure, which can be a valuable tool in areas like drug discovery and environmental risk assessment.

Environmental and Green Chemistry Perspectives on Ethyl O Tolylacetate

Degradation Pathways and Environmental Fate Studies

Phototransformation, or the degradation of a compound by light, is a significant pathway for the removal of organic chemicals from the atmosphere and surface waters. While specific experimental data on the phototransformation of Ethyl o-tolylacetate is limited in the reviewed literature, the potential for this process to occur can be inferred from the behavior of structurally similar compounds. For instance, aromatic compounds are known to undergo photochemical reactions. The presence of the tolyl group in this compound suggests it could be susceptible to attack by hydroxyl radicals (•OH), which are key oxidants in the atmosphere and in sunlit surface waters. The rate of this reaction would be a critical factor in determining the atmospheric lifetime of the compound.

In aquatic environments, direct photolysis (degradation by direct absorption of sunlight) and indirect photolysis (reaction with photochemically generated reactive species like •OH) are possible. The extent of these processes would depend on the compound's UV-visible absorption spectrum and the presence of photosensitizers in the water.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For esters like this compound, hydrolysis results in the formation of an alcohol and a carboxylic acid. This process can be catalyzed by acids or bases. Like many esters, this compound may undergo hydrolysis in the presence of strong acids or bases. cymitquimica.com The rate of hydrolysis is dependent on pH and temperature. In neutral environmental waters, the hydrolysis of many esters is a slow process. However, under acidic or alkaline conditions, the rate can be significantly accelerated. The hydrolysis of this compound would yield ethanol (B145695) and o-tolylacetic acid. The environmental fate of these degradation products would then need to be considered. For example, ethanol is readily biodegradable.

The hydrolysis of the similar compound ethyl acetate (B1210297) is a known process used in some purification methods to convert it into sodium acetate and ethanol using sodium hydroxide (B78521). youtube.com This suggests that under basic conditions, the ester bond in this compound would also be susceptible to cleavage.

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process for the removal of chemicals from the environment. The biodegradability of a compound is a key indicator of its environmental persistence. While specific studies on the biodegradation of this compound are not widely available, some information can be inferred from related compounds and general principles. For instance, some sources indicate that certain related compounds are not readily biodegradable in water, with a half-life of over 100 days, and a soil half-life of over 87 days.

The structure of this compound, with its ester linkage and aromatic ring, suggests that it could be susceptible to microbial attack. Microorganisms possess enzymes, such as esterases, that can hydrolyze the ester bond, leading to the formation of ethanol and o-tolylacetic acid. The subsequent degradation of these products would depend on the metabolic capabilities of the microbial communities present in the water, sediment, or soil. The presence of the methyl group on the benzene (B151609) ring may influence the rate of biodegradation.

Recent advancements in predictive modeling, such as the Hydrocarbon Biodegradation System Integrated Model (HC-BioSIM), have improved the ability to estimate the biodegradation rates of hydrocarbons in soil and sediment by considering various test system variables. nih.gov Such models could potentially be adapted to predict the biodegradation of compounds like this compound.

Interactive Data Table: Inferred Environmental Fate Parameters for this compound

| Parameter | Inferred Information | Influencing Factors | Potential Degradation Products |

| Phototransformation | Potentially susceptible to attack by hydroxyl radicals. | Sunlight intensity, presence of photosensitizers. | Oxidized aromatic compounds. |

| Hydrolysis | Susceptible to hydrolysis under acidic or basic conditions. | pH, temperature. | Ethanol, o-tolylacetic acid. |

| Biodegradation | May not be readily biodegradable. | Microbial population, nutrient availability, oxygen levels. | Ethanol, o-tolylacetic acid. |

Hydrolysis in Aquatic Environments

Sustainable Synthesis and Green Chemistry Principles in Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of esters like this compound traditionally involves the esterification of a carboxylic acid (o-tolylacetic acid) with an alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. This method often has drawbacks, including the use of corrosive catalysts and the generation of waste. google.com

In the pursuit of more sustainable synthetic routes, several green chemistry approaches are being explored for the synthesis of related esters, which could be applicable to this compound. These include:

Use of Solid Acid Catalysts: Replacing corrosive liquid acids with solid acid catalysts can simplify catalyst separation and reduce waste.

Enzymatic Synthesis: The use of enzymes, such as lipases, as catalysts for esterification offers high selectivity and mild reaction conditions, often leading to higher purity products and reduced energy consumption.

Catalytic Carbonylation: Innovative methods are being developed for the synthesis of alkyl arylacetates through the carbonylation of benzyl (B1604629) alcohols. rsc.org This approach avoids the use of halogen-containing compounds and strong acids. rsc.org For example, a binary system of palladium acetate and 1,1′-bis(diphenylphosphino)ferrocene (DPPF) has been shown to be an effective catalyst for such transformations. rsc.org

Renewable Feedstocks: A significant advancement in green chemistry is the production of chemicals from renewable resources. For instance, Viridis Chemical Company has developed a process to produce renewable ethyl acetate from bioethanol, significantly reducing greenhouse gas emissions compared to fossil fuel-based methods. chemistryforsustainability.org This process utilizes a solid-state catalyst and generates hydrogen gas as a byproduct, which can be used to power the facility. chemistryforsustainability.org Similar bio-based routes could potentially be developed for the synthesis of this compound.

Atom Economy: Green synthetic methods should aim to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like addition and rearrangement are highly atom-economical, while substitution and elimination reactions are less so due to the generation of byproducts. dokumen.pub Designing synthetic pathways for this compound that maximize atom economy is a key goal of green chemistry.

Interactive Data Table: Comparison of Synthetic Routes for Esters

| Synthetic Route | Traditional Method | Greener Alternative | Green Chemistry Principle(s) Addressed |

| Catalyst | Sulfuric Acid | Solid Acid Catalyst, Enzymes | Safer Solvents & Auxiliaries, Catalysis acs.org |

| Starting Materials | Fossil fuel-derived | Bio-based (e.g., bioethanol) | Use of Renewable Feedstocks |

| Byproducts | Acidic waste | Minimal/recyclable byproducts | Prevention of Waste dokumen.pub |

| Reaction Conditions | High temperature, corrosive environment | Milder conditions | Energy Efficiency |

Lifecycle Assessment and Environmental Impact Analysis

A Lifecycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product, process, or service throughout its entire life cycle, from raw material extraction to disposal. ecoinvent.org A comprehensive LCA for this compound would consider the environmental burdens associated with its production, use, and end-of-life.

The key stages of a lifecycle assessment for this compound would include:

Raw Material Acquisition: This stage assesses the environmental impacts of extracting and processing the raw materials needed for synthesis, such as the precursors for o-tolylacetic acid and ethanol. If fossil fuels are the feedstock, this would include the impacts of oil or natural gas extraction and refining. If bio-based feedstocks are used, the impacts would relate to agriculture (land use, water consumption, fertilizer use).

Manufacturing: This phase evaluates the energy consumption, water usage, and emissions generated during the chemical synthesis of this compound. The choice of synthetic route has a significant impact here. Greener synthesis methods, as discussed in the previous section, would lead to a lower environmental footprint in this stage.

Use and Distribution: This stage considers the environmental impacts associated with the transportation of this compound and its use in various applications. For a fragrance ingredient, this could include emissions during product formulation and volatilization during use.

End-of-Life: This phase analyzes the environmental fate of the compound after its intended use. This includes its degradation in wastewater treatment plants or in the environment, as well as the disposal of any product containers. The biodegradability and potential for bioaccumulation of this compound are critical factors in this stage.

Future Directions and Emerging Research Avenues for Ethyl O Tolylacetate

Exploration of Novel Synthetic Methodologies

While traditional esterification methods, such as the reaction between o-tolylacetic acid and ethanol (B145695), are well-established, future research is increasingly focused on developing more sustainable and efficient synthetic routes. ontosight.ai Key areas of exploration include the advancement of catalytic systems and the investigation of novel chemical transformations.

One promising avenue is the use of transition-metal-catalyzed reactions. For instance, palladium-catalyzed carbonylation of benzyl (B1604629) acetate (B1210297) derivatives has been demonstrated as a powerful, halogen-free method to produce a variety of alkyl arylacetates. rsc.org This approach, which can be performed at ambient carbon monoxide pressure, represents a significant step towards greener synthesis by avoiding harsh reagents. rsc.org The binary system of palladium acetate and 1,1′-bis(diphenylphosphino)ferrocene (DPPF) has proven effective for such carbonylative transformations. rsc.org Further research could optimize this system specifically for the high-yield synthesis of ethyl o-tolylacetate from readily available precursors.

Another area of interest is the application of pericyclic reactions, such as the Benzyl-Claisen rearrangement. uq.edu.au Research has shown that benzyl ketene (B1206846) acetals can be smoothly converted to tolylacetates. uq.edu.au Optimizing this procedure for substrates that would specifically yield this compound could provide an alternative synthetic pathway with unique stereochemical control possibilities. uq.edu.au Additionally, transition-metal-catalyzed carbene insertion into C-H bonds is an emerging strategy in organic synthesis that could be adapted for the direct functionalization of toluene (B28343) derivatives to form the core structure of this compound. snnu.edu.cn

Future synthetic research will likely focus on:

Green Catalysis: Developing catalysts that are cheaper, more abundant, and less toxic than traditional palladium systems.

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, such as through direct carbonylation or C-H activation pathways. rsc.org

One-Pot Procedures: Combining multiple reaction steps into a single, streamlined process to reduce waste, time, and energy consumption. researchgate.net

Development of Advanced Analytical Techniques

The detection and quantification of this compound and its related compounds rely on standard techniques like gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR). uq.edu.auacs.org However, as the compound finds use in more complex matrices and at lower concentrations, the development of more advanced and sensitive analytical methods becomes crucial.

Future research should focus on enhancing analytical capabilities for trace-level detection, impurity profiling, and real-time monitoring. Key development areas include:

Hyphenated Chromatography Techniques: The use of liquid chromatography-tandem mass spectrometry (LC/MS/MS) offers high sensitivity and selectivity, making it suitable for detecting trace amounts of this compound or its metabolites in complex environmental or biological samples. epa.gov Method development would involve optimizing ionization sources and monitoring specific reaction transitions to ensure accurate quantification. epa.gov

Method Validation and Standardization: For regulatory purposes, such as in the fragrance or potential agrochemical industries, robust and validated analytical methods are essential. This includes rigorous testing of a method's linearity, accuracy, precision, and limits of detection and quantification. epa.gov For example, studies on related compounds emphasize the critical nature of determining desorption efficiency from sample media and assessing the stability of analytes on storage media. cdc.gov

Impurity Profiling: Advanced analytical techniques are needed to identify and quantify trace impurities that may arise from novel synthetic routes. High-resolution mass spectrometry can aid in the structural elucidation of unknown by-products that might impact the final product's quality and safety.

The table below outlines potential advanced analytical methods and their specific research goals for this compound.

| Analytical Technique | Research & Development Goal | Potential Impact |

| LC/MS/MS | Develop a validated method for trace quantification in environmental and biological samples. | Enables precise monitoring for environmental fate studies and potential biomarker analysis. |

| High-Resolution MS | Elucidate the structure of unknown impurities from new synthetic pathways. | Ensures product purity and safety; provides insights into reaction mechanisms. |

| GC with ECD | Optimize methods for detecting halogenated derivatives or related structures. | Supports research into new applications, such as agrochemicals, where halogenated analogs are common. epa.gov |

| Process Analytical Technology (PAT) | Integrate spectroscopic tools (e.g., in-situ IR, Raman) for real-time reaction monitoring. | Improves manufacturing efficiency, consistency, and understanding of reaction kinetics. |

Expansion of Applications in Interdisciplinary Fields

While this compound is primarily known for its use in the fragrance and flavor industries, its structural motif appears in molecules with significant biological activity, suggesting potential for broader applications. ontosight.ai Future research is expected to explore its utility as a building block or lead compound in agrochemistry and medicine.

In the field of agrochemicals , derivatives of tolylacetates are being actively investigated. For example, phenyltriazolinone herbicides targeting the protoporphyrinogen (B1215707) oxidase (Protox) enzyme have been synthesized incorporating a tolylacetate-like fragment. researchgate.net Similarly, novel fungicides containing an oximino ester or oximino amide moiety, derived from intermediates like (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate, have shown potent activity against pathogens such as Rhizoctonia solani. researchgate.netmdpi.com This suggests that this compound could serve as a key intermediate for a new generation of pesticides.

In pharmaceuticals , the tolylacetate scaffold is present in compounds explored for various therapeutic purposes. Derivatives have been synthesized as intermediates for potential glucose-6-phosphatase inhibitors, which are relevant for metabolic diseases. google.com Furthermore, research into natural product derivatives has shown that modifying compounds like sinomenine (B1681799) with a tolylacetate group can produce molecules with cytotoxic activity against cancer cell lines. nih.gov These findings open the door for using this compound in medicinal chemistry to generate novel drug candidates.

Future interdisciplinary applications could include:

Fungicide/Herbicide Development: Systematic synthesis and screening of this compound derivatives for potent and selective agrochemical activity. researchgate.netmdpi.com

Medicinal Chemistry: Use as a scaffold in the design of enzyme inhibitors or other therapeutic agents. google.comnih.gov

Polymer Science: Investigation as a monomer or additive to create specialty polymers with specific properties.

Integration of Artificial Intelligence and Machine Learning in Research

Artificial intelligence (AI) and machine learning (ML) are transformative technologies poised to accelerate research and development involving this compound. jetir.org These computational tools can analyze vast datasets to predict properties, optimize processes, and guide experimental design, thereby saving time and resources. aimspress.comjscholaronline.org

One of the most immediate applications is in the optimization of synthesis . ML models can be trained on reaction data—including variables like temperature, catalyst concentration, and reactant ratios—to predict the yield of esterification or carbonylation reactions. acs.orgarxiv.org This allows for the in silico identification of optimal reaction conditions before extensive lab work is undertaken. aimspress.com For instance, algorithms like K-Nearest Neighbor (KNN) and Support Vector Machines (SVM) have been successfully used to predict yields for the synthesis of other esters. aimspress.comarxiv.org

Furthermore, AI and ML can be pivotal in discovering new applications. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel this compound derivatives. ut.ac.ir By correlating chemical structures with fungicidal, herbicidal, or cytotoxic activity, these models can screen virtual libraries of compounds and prioritize the most promising candidates for synthesis. researchgate.net This approach significantly streamlines the discovery pipeline for new agrochemicals or pharmaceuticals. ut.ac.ir

Key areas for the integration of AI and ML include:

Predictive Synthesis: Using ML to forecast reaction outcomes and optimize synthetic routes for this compound. aichemeco.com

Toxicity Prediction: Employing computational toxicology models to assess the potential toxicity of new derivatives early in the design phase. ut.ac.irresearchgate.net

Explainable AI (XAI): Developing models that not only predict properties but also provide interpretable chemical insights, helping researchers understand why certain structures are more active or stable than others. nih.gov

The table below summarizes the potential contributions of different AI/ML models to research on this compound.

| AI/ML Model Type | Application Area | Research Objective |

| Supervised Learning (e.g., Regression, SVM) | Synthesis Optimization | Predict reaction yields based on input parameters (temperature, catalyst, time). aimspress.comarxiv.org |

| QSAR Models | New Applications | Forecast the biological activity (e.g., fungicidal, herbicidal) of novel derivatives. ut.ac.ir |

| Deep Learning (e.g., Neural Networks) | Property Prediction | Predict physicochemical properties and toxicity of unsynthesized compounds. acs.orgresearchgate.net |

| Explainable AI (XAI) | Mechanistic Insight | Interpret complex model predictions to understand structure-activity relationships. nih.gov |

Q & A

Q. What are the key considerations for optimizing the synthesis of ethyl o-tolylacetate in laboratory settings?

this compound synthesis typically involves esterification or Claisen condensation. Critical factors include:

- Catalyst selection : Acid catalysis (e.g., sulfuric acid) is common, but base-driven methods (e.g., sodium ethoxide) may require anhydrous conditions to avoid side reactions .

- Solvent removal : Ethanol byproducts must be distilled off to shift equilibrium toward product formation, as residual ethanol inhibits condensation .

- Purification : Use fractional distillation or column chromatography to isolate the ester from unreacted o-tolylacetic acid or solvents. Purity can be confirmed via NMR or GC-MS .

Q. How can researchers ensure accurate characterization of this compound in novel reactions?

Follow standardized protocols for structural validation:

- Spectroscopic analysis : Combine H/C NMR to confirm ester carbonyl peaks (~170 ppm) and aromatic proton splitting patterns from the o-tolyl group .

- Chromatographic methods : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times with commercial standards .

- Elemental analysis : Verify empirical formula (CHO) to rule out contaminants like unreacted starting materials .

Q. What are the stability challenges of this compound under varying experimental conditions?

this compound is prone to hydrolysis in acidic/basic environments. To mitigate degradation:

- Storage : Keep in anhydrous solvents (e.g., dry ether) at –20°C in amber vials to prevent photolysis .

- Reaction medium : Avoid aqueous systems unless stabilized by buffering agents (e.g., phosphate at pH 7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields of this compound-derived clusters?

Discrepancies in cluster stability (e.g., rapid decomposition vs. transient formation) may arise from:

- Ligand steric effects : Bulkier substituents on the o-tolyl group can destabilize coordination geometries .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance solubility but accelerate ligand dissociation. Compare UV-Vis spectra across solvents to identify optimal conditions .

- Kinetic vs. thermodynamic control : Use time-resolved spectroscopy to track intermediate species and adjust reaction quenching times .

Q. What computational methods are effective for modeling this compound’s intermolecular interactions?

- Density Functional Theory (DFT) : Simulate hydrogen-bonding networks and π-π stacking between aromatic rings. Focus on electron density maps around the ester carbonyl .

- Molecular Dynamics (MD) : Predict phase behavior (e.g., liquid-vapor equilibria) using forcefields parameterized for ester solvents like ethyl lactate .

- Monte Carlo/Gibbs Ensemble : Model solvent interactions in multi-component systems to optimize extraction protocols .

Q. How can researchers validate the reproducibility of this compound-based protocols across laboratories?